

9-PAHSA: An Endogenous Signaling Molecule at the Crossroads of Metabolism and Inflammation

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Compound of Interest

Compound Name: 9-Pahsa

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered as a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (**9-PAHSA**) has garnered significant attention. Levels of **9-PAHSA** are demonstrably reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.^{[1][2][3]} This technical guide provides a comprehensive overview of **9-PAHSA** as an endogenous signaling molecule, detailing its signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for its study.

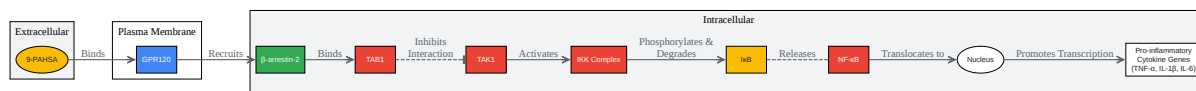
Core Signaling Pathways

9-PAHSA exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), most notably GPR120. This interaction initiates a cascade of intracellular events that modulate inflammatory responses and enhance insulin sensitivity.

GPR120-Mediated Anti-Inflammatory Signaling

A key mechanism of **9-PAHSA**'s anti-inflammatory action is its ability to inhibit the pro-inflammatory NF- κ B signaling pathway through GPR120. Upon binding of **9-PAHSA**, GPR120 recruits β -arrestin-2. This complex then interacts with TAB1, preventing its association with

TAK1 and thereby inhibiting downstream activation of the IKK complex and subsequent NF- κ B activation.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.

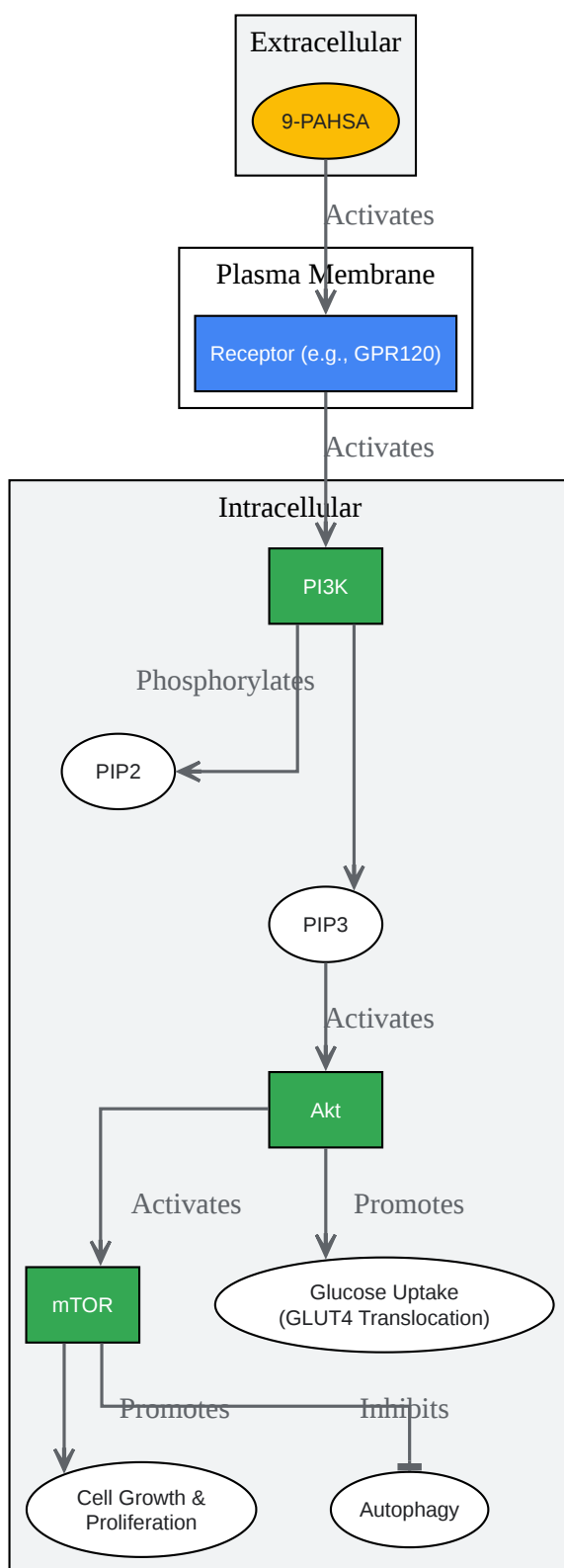


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GPR120-mediated inhibition of the NF- κ B pathway by **9-PAHSA**.

PI3K/Akt/mTOR Signaling in Metabolic Regulation

Evidence suggests that **9-PAHSA** may also influence the PI3K/Akt/mTOR signaling cascade, a central pathway in regulating cell growth, proliferation, and metabolism.[6][7][8] Activation of this pathway is crucial for insulin-mediated glucose uptake. It has been proposed that **S-9-PAHSA** can partially activate the PI3K/Akt pathway, contributing to its beneficial effects on glycolipid metabolism.[9][10] This pathway is also intricately linked to autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in metabolic diseases.



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Proposed involvement of **9-PAHSA** in the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

The endogenous levels of **9-PAHSA** vary across different tissues and are significantly altered in states of insulin resistance. The following tables summarize key quantitative data from preclinical and clinical studies.

Parameter	Cell Line/Model	9-PAHSA Concentration	Effect	Reference
Inhibition of Cytokine Secretion	Murine Bone Marrow-Derived Dendritic Cells (LPS-stimulated)	8-20 μ M	Complete block of IL-12, substantial reduction of IL-1 β and TNF α	[11]
Inhibition of NF- κ B Activation	3T3-L1 Adipocytes (LPS-stimulated)	Not specified	Abolished LPS-induced NF- κ B activation and cytokine secretion	[11]
Suppression of Cytokine mRNA	RAW 264.7 Macrophages (LPS-stimulated)	10 μ M	Significant suppression of IL-6 and IL-1 β mRNA	[11]

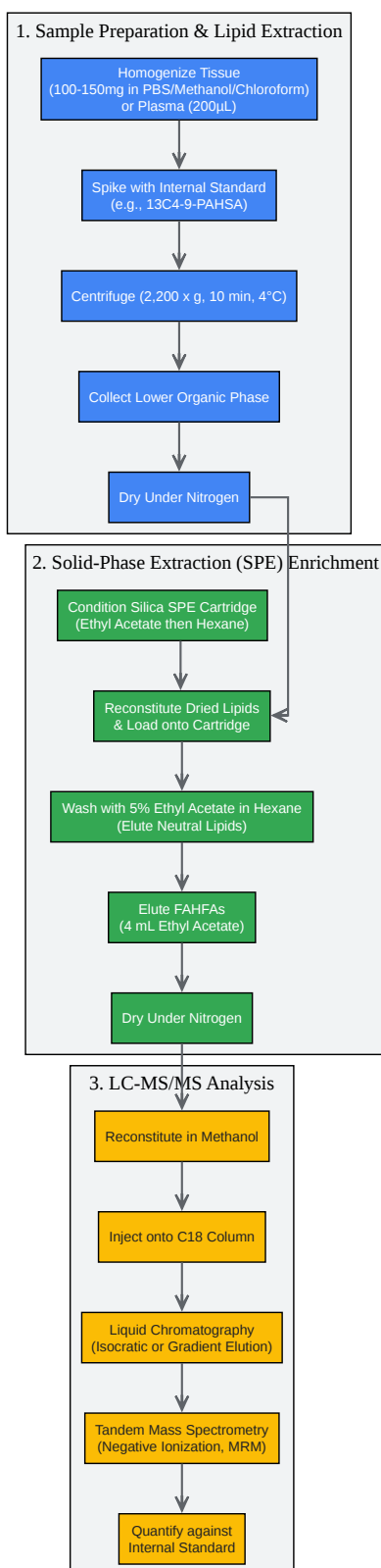
Species	Tissue/Fluid	Condition	9-PAHSA Concentration	Reference
Human	Serum/Adipose Tissue	Insulin-resistant	Reduced levels compared to insulin-sensitive individuals	[1][2][3]
Mouse	Perigonadal White Adipose Tissue	Healthy (Female)	~1800 pmol/g	[3]
Mouse	Subcutaneous White Adipose Tissue	Healthy (Female)	~1500 pmol/g	[3]
Mouse	Brown Adipose Tissue	Healthy (Female)	~1200 pmol/g	[3]
Mouse	Liver	Healthy (Female)	~200 pmol/g	[3]
Mouse	Plasma	Healthy (Female)	~5 pmol/mL	[3]
Mouse	Perigonadal White Adipose Tissue	Healthy (Male)	~800 pmol/g	[3]
Mouse	Subcutaneous White Adipose Tissue	Healthy (Male)	~1000 pmol/g	[3]
Mouse	Brown Adipose Tissue	Healthy (Male)	~1000 pmol/g	[3]
Mouse	Liver	Healthy (Male)	~150 pmol/g	[3]
Mouse	Plasma	Healthy (Male)	~4 pmol/mL	[3]

Experimental Protocols

Accurate quantification and analysis of **9-PAHSA** are critical for understanding its physiological roles. The following sections provide detailed methodologies for key experiments.

Quantification of 9-PAHSA in Adipose Tissue and Plasma by LC-MS/MS

This protocol details the extraction, enrichment, and analysis of **9-PAHSA** from biological matrices.



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Workflow for the quantification of **9-PAHSA** by LC-MS/MS.

1. Lipid Extraction from Adipose Tissue:[12][13]

- Homogenization: Weigh approximately 100-150 mg of frozen adipose tissue and homogenize on ice in a Dounce homogenizer containing 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform.
- Internal Standard Spiking: Prior to homogenization, add a known amount of a stable isotope-labeled internal standard (e.g., **¹³C4-9-PAHSA**) to the chloroform.
- Phase Separation: Centrifuge the homogenate at 2,200 x g for 10 minutes at 4°C.
- Collection: Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean glass tube.
- Drying: Dry the lipid extract under a gentle stream of nitrogen.

2. Lipid Extraction from Plasma:[13][14]

- Mixing: To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard.
- Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge to separate the phases.
- Collection and Drying: Collect the lower organic phase and dry it under nitrogen.

3. Solid-Phase Extraction (SPE) for FAHFA Enrichment:[12][13]

- Cartridge Conditioning: Condition a silica SPE cartridge (500 mg) by washing with ethyl acetate followed by hexane.
- Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5% ethyl acetate in hexane to elute neutral lipids.
- Elution: Elute the FAHFA fraction with ethyl acetate.

- Drying: Dry the eluted FAHFA fraction under a stream of nitrogen.

4. LC-MS/MS Analysis:[15][16][17][18]

- Reconstitution: Reconstitute the purified FAHFAs in a suitable solvent, such as methanol.
- Chromatography: Separate the FAHFA isomers using a C18 liquid chromatography column with an appropriate mobile phase (e.g., a gradient of methanol and water with ammonium acetate).
- Mass Spectrometry: Perform detection and quantification using a tandem mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for **9-PAHSA** and the internal standard.

Conclusion

9-PAHSA is a pivotal endogenous signaling lipid that plays a crucial role in the regulation of inflammation and metabolic homeostasis. Its reduced levels in insulin-resistant states and its potent biological activities underscore its therapeutic potential for metabolic diseases such as type 2 diabetes. The detailed signaling pathways and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of **9-PAHSA** and explore its promise as a novel therapeutic agent. Continued research into the precise mechanisms of action and the development of standardized analytical methods will be essential to fully harness the therapeutic potential of this fascinating molecule.

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